molecular formula C11H18O2 B189541 4-Methyladamantane-1,4-diol CAS No. 165963-57-5

4-Methyladamantane-1,4-diol

Cat. No.: B189541
CAS No.: 165963-57-5
M. Wt: 182.26 g/mol
InChI Key: ALZUAKQPIUGQKR-UHFFFAOYSA-N
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Description

4-Methyladamantane-1,4-diol is an organic compound with the chemical formula C11H18O2. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the adamantane core, making it a diol. It is a colorless, transparent liquid with low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyladamantane-1,4-diol typically involves the functionalization of adamantane derivatives. One common method is the reduction of 4-methyladamantane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding diketone under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyladamantane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

4-Methyladamantane-1,4-diol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives. Its unique structure makes it valuable in the study of molecular geometry and reactivity.

    Biology: The compound is investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the design of antiviral agents.

    Industry: It is used in the production of high-performance polymers and materials due to its thermal stability and rigidity

Mechanism of Action

The mechanism of action of 4-Methyladamantane-1,4-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic adamantane core can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes .

Comparison with Similar Compounds

    Adamantane: The parent hydrocarbon of 4-Methyladamantane-1,4-diol, known for its diamond-like structure.

    1,3-Dihydroxyadamantane: Another diol derivative of adamantane with hydroxyl groups at different positions.

    4-Methyladamantane-1,4-dione: The diketone precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both a methyl group and two hydroxyl groups on the adamantane core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-methyladamantane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(12)8-2-7-3-9(10)6-11(13,4-7)5-8/h7-9,12-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZUAKQPIUGQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC1CC(C3)(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602592
Record name 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165963-57-5
Record name 4-Methyltricyclo[3.3.1.13,7]decane-1,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165963-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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